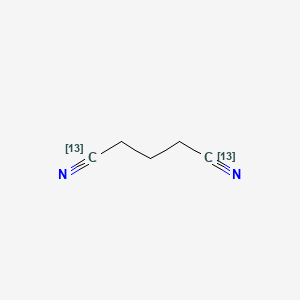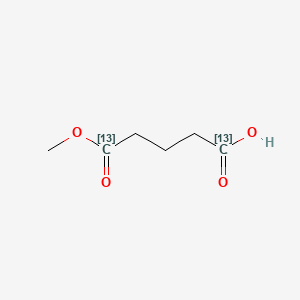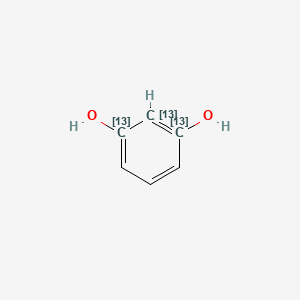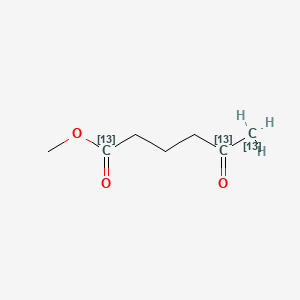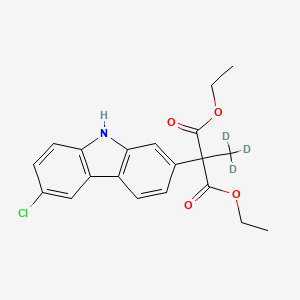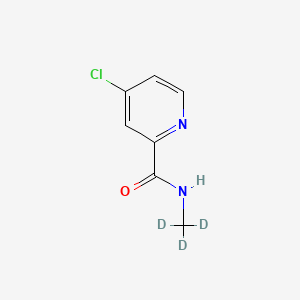
Amoxapine-d8
Übersicht
Beschreibung
Amoxapine-d8 is the deuterium labeled Amoxapine . Amoxapine is a tetracyclic antidepressant of the dibenzoxazepine family, though it is often classified as a secondary amine tricyclic antidepressant .
Synthesis Analysis
Amoxapine undergoes hepatic metabolism primarily via the CYP2D6 enzyme, leading to the formation of 2 active metabolites—7-hydroxy-amoxapine and 8-hydroxy-amoxapine .Molecular Structure Analysis
The molecular formula of this compound is C17H8D8ClN3O . The molecular weight is 321.8 g/mol . The InChI is 1S/C17H16ClN3O/c18-12-5-6-15-13 (11-12)17 (21-9-7-19-8-10-21)20-14-3-1-2-4-16 (14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 .Chemical Reactions Analysis
Amoxapine, a second-generation tricyclic dibenzoxazepine antidepressant, primarily functions by inhibiting the reuptake of norepinephrine in neuronal synapses .Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.8 g/mol . It has a XLogP3-AA of 2.6 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass is 321.1484038 g/mol . The monoisotopic mass is 321.1484038 g/mol . The topological polar surface area is 36.9 Ų . It has a heavy atom count of 22 .Wissenschaftliche Forschungsanwendungen
Krankheit von Alzheimer (AD) Behandlung
Amoxapine wurde als potenzielles therapeutisches Mittel für die Krankheit von Alzheimer identifiziert, da es die Produktion von Amyloid-β (Aβ) reduzieren kann. Dies wird durch mehrere Ziele des Serotoninrezeptors 6 (HTR6) vermittelt. Die Reduktion von Aβ, einem Kennzeichen der AD, korreliert mit einer Verbesserung der kognitiven Funktion, was auf den Nutzen von Amoxapine für die AD-Behandlung hindeutet .
Major Depressive Disorder (MDD)
Als ein trizyklisches Antidepressivum wird Amoxapine zur Behandlung von Major Depressive Disorder (MDD) eingesetzt. Es wird vermutet, dass es einen schnelleren Wirkungseintritt im Vergleich zu anderen Antidepressiva hat, wobei therapeutische Effekte innerhalb von vier bis sieben Tagen zu beobachten sind. Über 80 % der Patienten sprechen innerhalb von zwei Wochen nach Behandlungsbeginn auf Amoxapine an .
Schizophrenie (Off-Label-Einsatz)
Amoxapine weist Eigenschaften auf, die denen atypischer Antipsychotika ähneln, und kann off-label zur Behandlung von Schizophrenie eingesetzt werden. Trotz des Fehlens extrapyramidaler Nebenwirkungen wird es bei Patienten mit Parkinson-Krankheit aufgrund des potenziellen Verschlechterns der motorischen Funktion abgeraten .
Modulation des Serotoninrezeptors
Die Wirkung des Medikaments auf Serotoninrezeptoren, insbesondere HTR6, wurde ausgiebig untersucht. Die Modulation dieser Rezeptoren durch Amoxapine könnte zu neuen therapeutischen Ansätzen für Erkrankungen führen, die mit einer Serotonin-Dysregulation verbunden sind .
Reduktion der Amyloid-β-Produktion
Es wurde gezeigt, dass Amoxapine die Aβ-Produktion reduziert, was angesichts der Rolle von Aβ in der Pathogenese der Alzheimer-Krankheit von Bedeutung ist. Diese Reduktion wird durch die Interaktion mit β-Arrestin2 und CDK5 erreicht, die durch HTR6 vermittelt wird .
Verbesserung der kognitiven Funktion
Es gibt Hinweise darauf, dass Amoxapine die kognitive Funktion in AD-Mausmodellen verbessern kann. Dies deutet auf eine potenzielle Anwendung bei der Verbesserung der kognitiven Fähigkeiten bei neurodegenerativen Erkrankungen hin, obwohl der genaue Mechanismus noch nicht vollständig geklärt ist .
Wirkmechanismus
Target of Action
Amoxapine-d8, a deuterium labeled form of Amoxapine , primarily targets serotonin and norepinephrine reuptake . It also interacts with serotonin receptor 6 (HTR6) . These targets play a crucial role in mood regulation and cognitive function .
Mode of Action
This compound acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . Additionally, this compound can reduce amyloid-β generation through multiple HTR6-mediated targets .
Biochemical Pathways
This compound affects the serotonergic and noradrenergic neurotransmission pathways . Chronic use of this compound leads to down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors . This results in an overall increase in serotonergic neurotransmission .
Pharmacokinetics
This compound is rapidly and almost completely absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1-2 hours of oral administration . The compound is extensively metabolized, and its metabolites undergo conjugation to form glucuronides . The elimination half-life of this compound is about 8 hours .
Result of Action
The molecular and cellular effects of this compound’s action include a positive effect on mood in depressed individuals . It also reduces amyloid-β generation, which is beneficial in the context of Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual factors such as genetics, age, and overall health can influence the drug’s action and efficacy .
Zukünftige Richtungen
Research conducted in mice has shown that amoxapine can reduce the production of amyloid-beta chains associated with Alzheimer disease by targeting the serotonin-6 (HTR-6, 5-HT-6) receptor . Multiple studies have shown that amoxapine can reduce the incidence of diarrhea in patients undergoing chemotherapy, particularly when used in conjunction with irinotecan . Furthermore, research has highlighted amoxapine’s effectiveness in the management of neuropathic pain .
Eigenschaften
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMFLQWFTERH-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675614 | |
| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189671-27-9 | |
| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




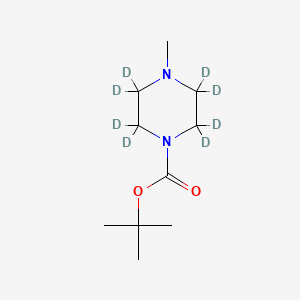
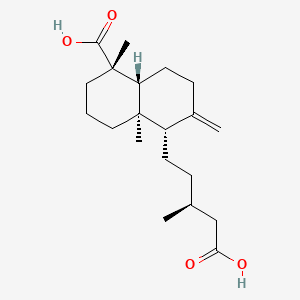

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
